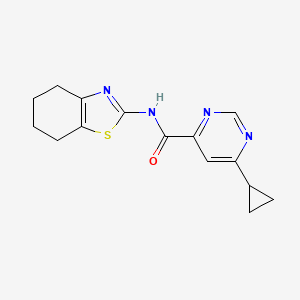![molecular formula C19H17ClN2O2 B2558995 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-98-2](/img/structure/B2558995.png)
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (4-Cl-TOMD) is an organic compound that has been studied for its potential applications in a variety of areas, including medicinal chemistry and drug design. 4-Cl-TOMD is a derivative of the parent compound, 4-toluidinocarbonyloxyiminomethyl-1,2-dihydronaphthalene (TOMD), which is a versatile platform for the synthesis of a range of important compounds. 4-Cl-TOMD has been found to be an effective starting material for the synthesis of several biologically active molecules and has been the subject of numerous research studies.
Aplicaciones Científicas De Investigación
- Anticancer Properties: Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation.
- Enzyme Inhibition : The compound’s chemical structure suggests it could inhibit specific enzymes involved in disease processes. Medicinal chemists study its interactions with enzymes to design targeted therapies .
- Organic Semiconductors: Due to its conjugated system, 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene can be used as an organic semiconductor. Researchers explore its applications in flexible displays, solar cells, and transistors.
- Photovoltaics : Investigations into its photophysical properties reveal its potential as a light-absorbing material in solar cells .
- Agrochemicals and Pest Control Insecticides: The compound’s structure suggests it could act as an insecticide. Researchers study its effects on pests and explore its use in crop protection.
- Building Block for Synthesis: Organic chemists use this compound as a building block in complex syntheses. Its functional groups allow for diverse transformations, enabling the creation of novel molecules.
- Catalytic Applications : Investigations into its catalytic properties may reveal its potential in promoting specific chemical reactions .
- Analytical Chemistry and Sensors Sensor Development: Researchers explore its use in chemical sensors due to its potential interactions with specific analytes. It could be employed in environmental monitoring or medical diagnostics.
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Chemical Synthesis and Catalysis
Pharmacokinetics and Metabolism Studies
Propiedades
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTJSZVOFDDAJK-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)

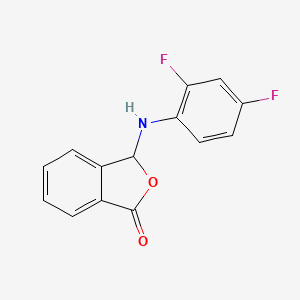
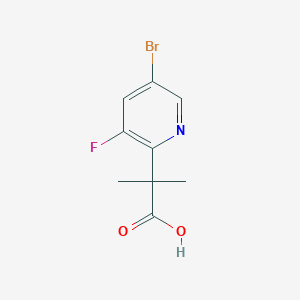

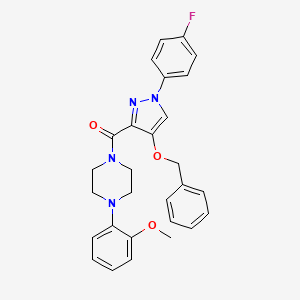
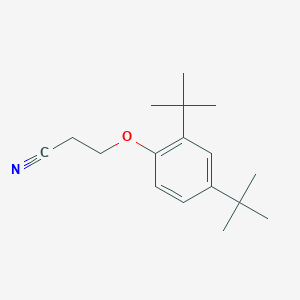
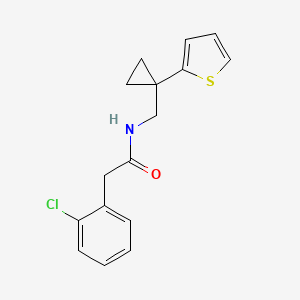
![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)


![5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558931.png)
